Product packaging for (+)-Dibenzoyl-D-tartaric acid(Cat. No.:CAS No. 2743-38-6)

(+)-Dibenzoyl-D-tartaric acid

Cat. No.: B117801
CAS No.: 2743-38-6
M. Wt: 358.3 g/mol
InChI Key: YONLFQNRGZXBBF-UHFFFAOYSA-N
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Description

Significance of Stereochemistry and Chiral Compounds in Modern Science

Stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions, is a cornerstone of modern science. numberanalytics.comnumberanalytics.comlongdom.org A key concept within stereochemistry is chirality, a property of a molecule that is non-superimposable on its mirror image. libretexts.org These non-superimposable mirror images are known as enantiomers. solubilityofthings.com

The significance of chirality is profound, particularly in the pharmaceutical, agrochemical, and food industries. numberanalytics.comnumberanalytics.com The biological activity of many compounds is highly dependent on their stereochemistry. numberanalytics.comlongdom.org For instance, in pharmaceuticals, one enantiomer of a drug may possess the desired therapeutic effect while the other may be inactive or even cause adverse effects. numberanalytics.comsolubilityofthings.comnumberanalytics.com The infamous case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, tragically underscored the critical importance of producing enantiomerically pure drugs. solubilityofthings.comnumberanalytics.com Similarly, in the agrochemical industry, the production of enantiomerically pure pesticides and herbicides leads to greater efficacy and reduced environmental impact. numberanalytics.com The food and flavor industry also utilizes chiral resolution to produce flavorings and fragrances with improved quality and consistency. numberanalytics.com

The ability to distinguish and separate enantiomers is therefore crucial. This process, known as chiral resolution, is a fundamental practice in organic synthesis. numberanalytics.com

Historical Context and Evolution of Chiral Resolution Agents

The understanding of chirality dates back to the 19th century with the pioneering work of Louis Pasteur. In 1848, he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, laying the groundwork for the field of stereochemistry. numberanalytics.comwikipedia.org A few years later, in 1853, Pasteur introduced the method of using a chiral resolving agent to separate a racemic mixture by forming diastereomeric salts, which have different physical properties and can be separated by crystallization. wikipedia.org This foundational work spurred the development of various chiral resolution techniques over the past century and a half, including crystallization, chromatography, and enzymatic resolution. numberanalytics.comnumberanalytics.com

The evolution of chiral resolution agents has been driven by the increasing demand for enantiopure compounds. numberanalytics.com Early resolving agents included naturally occurring chiral compounds. Over time, a wide array of synthetic chiral resolving agents have been developed to effectively separate a broad range of racemic mixtures. These agents are indispensable for discriminating between enantiomers by forming diastereomers, which possess distinct physical and chemical properties, allowing for their separation. nih.gov

Overview of Dibenzoyl-L-tartaric Acid as a Prominent Chiral Reagent in Asymmetric Synthesis

Dibenzoyl-L-tartaric acid is a prominent and widely utilized chiral resolving agent in asymmetric synthesis. chemicalbook.comscimplify.com It is particularly effective in the resolution of racemic mixtures of basic compounds, such as amines, by forming diastereomeric salts that can be separated through crystallization. wikipedia.orgchemicalbook.com Its ability to form stable, crystalline complexes with racemic compounds facilitates the isolation of individual enantiomers with high purity. chemicalbook.com

This reagent is valued for its effectiveness, relatively low cost, and stable properties, making it suitable for industrial applications. chemicalbook.com A notable application of Dibenzoyl-L-tartaric acid is in the resolution of racemic albuterol, a pharmaceutical compound. By reacting the racemic mixture with Dibenzoyl-L-tartaric acid, a diastereomeric salt is formed, which can then be separated and purified to yield the desired optically active albuterol. chemicalbook.com It is also used in the synthesis of other enantiomerically pure pharmaceuticals, such as ramelteon. scimplify.comchemicalbook.com

Recent advancements have expanded its use beyond traditional resolution methods. For instance, it has been employed in asymmetric photoreactions for the deracemization of certain compounds. chemicalbook.com Dibenzoyl-L-tartaric acid can be synthesized from L-tartaric acid and benzoyl chloride. guidechem.comchemicalbook.com It is available in both anhydrous and monohydrate forms. chemicalbook.comomkarchemicals.com

Table 1: Properties of Dibenzoyl-L-tartaric Acid

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄O₈ chemicalbook.comnih.gov
Molecular Weight 358.3 g/mol chemicalbook.comnih.gov
Melting Point (anhydrous) 152-155 °C chemicalbook.comchembk.comscientificlabs.co.uk
Melting Point (monohydrate) 88-89 °C chemicalbook.comomkarchemicals.com
Solubility Slightly soluble in water; soluble in ethanol (B145695) and acetone. chemicalbook.com
Appearance White to light yellow crystalline powder. chemicalbook.comchemicalbook.com

Table 2: Applications of Dibenzoyl-L-tartaric Acid in Chiral Resolution

Application AreaDescriptionExample(s)Source(s)
Pharmaceutical Industry Used as a chiral resolving agent to produce enantiomerically pure active pharmaceutical ingredients.Resolution of racemic albuterol, ramelteon, ephedrine, and chloramphenicol (B1208) base. chemicalbook.comscimplify.comchemicalbook.comnih.gov
Organic Synthesis Employed in asymmetric synthesis to induce chirality and for the resolution of racemic compounds like amines and alcohols.Resolution of Tröger's base, α-hydroxyphosphonates, and various amines. scientificlabs.co.ukacs.org
Research & Development Utilized in the development of new chiral compounds for therapeutic and other applications.Synthesis of chiral transition metal complexes. scimplify.comscientificlabs.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B117801 (+)-Dibenzoyl-D-tartaric acid CAS No. 2743-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFQNRGZXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859761
Record name 2,3-Bis(benzoyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93656-02-1, 2743-38-6
Record name NSC338494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Dibenzoyltartaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Derivatization Strategies for Dibenzoyl L Tartaric Acid

Established Synthetic Pathways for Dibenzoyl-L-tartaric Acid

The conventional synthesis of dibenzoyl-L-tartaric acid is a two-step process that begins with the benzoylation of L-tartaric acid to form an anhydride (B1165640) intermediate, which is then hydrolyzed to yield the final product. guidechem.comgoogle.com

The benzoylation of L-tartaric acid is typically achieved by reacting it with benzoyl chloride. google.com A common approach involves using raw materials such as L-tartaric acid, benzoyl chloride, and thionyl chloride, with toluene (B28343) serving as the solvent. guidechem.com However, this method has drawbacks, including the use of the toxic and corrosive substance thionyl chloride, which complicates handling and raises safety concerns. guidechem.com The process yield for this traditional method is approximately 50%. guidechem.comgoogle.com

To optimize the synthesis, alternative methods have been developed that avoid the use of thionyl chloride. guidechem.com One optimized approach involves the direct reaction of L-tartaric acid with benzoyl chloride in an organic solvent, under the influence of a catalyst. guidechem.comgoogle.com The reaction mixture is then subjected to centrifugal separation to isolate the solid L-(-)-Dibenzoyl-L-tartaric acid anhydride. guidechem.com

Key parameters that have been optimized include the ratio of reactants, the rate of addition of benzoyl chloride, and the reaction time. For instance, one part by weight of L-tartaric acid is reacted with 1 to 3 parts of benzoyl chloride, which is added at a drop rate of 1-10 mL/min. google.com The reaction is then allowed to proceed for an additional 4 hours after the addition is complete. guidechem.comgoogle.com The choice of solvent and its ratio to the starting material is also critical, with toluene being a commonly used solvent at a ratio of 1L per 0.75kg of L-tartaric acid. guidechem.com These optimized conditions have been shown to significantly improve the process recovery ratio to above 95%. google.com

Table 1: Comparison of Synthetic Conditions for Benzoylation of L-Tartaric Acid


ParameterTraditional MethodOptimized Method
Acylating AgentBenzoyl chloride and thionyl chloride guidechem.comBenzoyl chloride [1, 4]
SolventToluene guidechem.comToluene [1, 4]
CatalystNone specifiedCopper sulfate (B86663) or ferrous sulfate [1, 4]
Reaction TimeNot specified4 hours post-addition [1, 4]
Approximate Yield~50% [1, 4]>95% chemicalbook.com

The second step in the synthesis is the hydrolysis of the dibenzoyl-L-tartaric anhydride intermediate. guidechem.comgoogle.com This is typically achieved by treating the anhydride with water. guidechem.com In an optimized process, the isolated anhydride is placed in a reactor with an equal weight of toluene and water. guidechem.comgoogle.com The mixture is then heated to reflux at 100°C for a period of 2 to 4 hours. guidechem.comgoogle.com

Catalytic Systems and Process Enhancements in Dibenzoyl-L-tartaric Acid Synthesis

To further improve the synthesis of dibenzoyl-L-tartaric acid, research has focused on the use of catalysts and the development of more efficient production methods suitable for industrial scale-up.

The introduction of metal salt catalysts has been a significant advancement in the synthesis of dibenzoyl-L-tartaric acid. guidechem.comgoogle.com Specifically, copper sulfate and ferrous sulfate have been shown to be effective catalysts for the benzoylation of L-tartaric acid. guidechem.comgoogle.com The addition of these catalysts greatly shortens the reaction time and improves both the yield and the quality of the product. guidechem.com

In a typical procedure, 0.001 to 0.1 parts by weight of the catalyst (copper sulfate or ferrous sulfate) are added to the reaction vessel containing L-tartaric acid and the solvent before the dropwise addition of benzoyl chloride. guidechem.comgoogle.com The use of these low-cost and readily available catalysts makes the process more economically viable for large-scale production. guidechem.com For example, in a large-scale synthesis, 450 kg of L-tartaric acid is reacted with 880 kg of benzoyl chloride in the presence of 2 kg of copper sulfate. google.comchemicalbook.com

Table 2: Examples of Metal Salt Catalyzed Synthesis of Dibenzoyl-L-tartaric Anhydride


CatalystReactantsSolventReported YieldReference
Copper SulfateL-tartaric acid, Benzoyl chlorideTolueneTotal yield of 97.2% for the two-step process google.com
Ferrous SulfateD-tartaric acid, Benzoyl chlorideTolueneNot explicitly stated, but part of an optimized process

For industrial-scale production, continuous flow methods offer significant advantages over batch processes, including improved heat and mass transfer, better process control, and enhanced safety. A continuous method for the production of dibenzoyl-L-tartaric acid has been developed, focusing on the hydrolysis step. chemicalbook.com

In this process, the diacyl tartaric anhydride is fed into a hydrolysis reactor with water at a temperature between 80-100°C. chemicalbook.com The reaction is maintained for a residence time of 2-25 minutes, resulting in the formation of an aqueous emulsion of dibenzoyl-L-tartaric acid monohydrate. chemicalbook.com This emulsion is then transferred to a pre-cooling reactor and cooled to 65-85°C before being moved to a crystallizer, where the final product crystallizes at 10-55°C over 5-20 minutes. chemicalbook.com This continuous approach allows for efficient and controlled production with high purity and yield. chemicalbook.com

Solvent management is a critical aspect of green chemistry and cost-effective industrial production. In the optimized synthesis of dibenzoyl-L-tartaric acid, toluene is the preferred solvent. guidechem.comgoogle.com A key advantage of the developed methods is the ability to recycle the solvent. google.comchemicalbook.com

The toluene used as the solvent in the initial benzoylation step, as well as the toluene and water used in the subsequent hydrolysis step, can be recovered and reused in subsequent batches. google.comchemicalbook.com This recycling of solvents reduces production costs and minimizes environmental pollution, making the process more sustainable and suitable for large-scale industrial application. guidechem.com

Synthesis and Characterization of Dibenzoyl-L-tartaric Acid Derivatives

The derivatization of dibenzoyl-L-tartaric acid extends its utility in various chemical applications, particularly in asymmetric synthesis and chiral recognition. The carboxyl groups of the parent molecule serve as reactive sites for the introduction of diverse functionalities, leading to a range of structurally modified analogues with tailored properties. Key strategies in this area focus on the formation of amide and imide derivatives, which have been explored for their potential as chiral ligands and synthons.

Preparation of Amide Derivatives (e.g., Dibenzoyl-L-tartaric Acid Mono(dimethylamide))

The synthesis of amide derivatives of dibenzoyl-L-tartaric acid can be achieved through the reaction of either dibenzoyl-L-tartaric acid or its anhydride with a primary amine. For instance, the reaction of dibenzoyl-L-tartaric acid with benzylamine (B48309) in xylene with azeotropic distillation of water leads to the formation of dibenzoyl-N-benzyltartaric monoamide. arkat-usa.org Initially, a suspension containing the mono- and/or diaminium salt of dibenzoyltartaric acid is observed, which dissolves as the reaction progresses to form the corresponding amides and imides. arkat-usa.org After three hours of reaction, the starting dibenzoyl-L-tartaric acid is consumed and converted primarily into dibenzoyl-N-benzyltartaric monoamide, along with other products. arkat-usa.org

Alternatively, dibenzoyl-N-benzyl-tartaric monoamide can be synthesized from dibenzoyltartaric anhydride. arkat-usa.org The reaction of dibenzoyltartaric anhydride with benzylamine provides a direct route to the monoamide derivative. arkat-usa.org Similarly, the corresponding diamide, dibenzoyl-N,N′-dibenzyltartaric diamide, can be prepared from dibenzoyl-L-tartaric acid. arkat-usa.org

Starting MaterialReagentProduct
Dibenzoyl-L-tartaric acidBenzylamineDibenzoyl-N-benzyltartaric monoamide
Dibenzoyltartaric anhydrideBenzylamineDibenzoyl-N-benzyl-tartaric monoamide
Dibenzoyl-L-tartaric acidBenzylamineDibenzoyl-N,N′-dibenzyltartaric diamide
Table 1: Synthesis of Amide Derivatives of Dibenzoyl-L-tartaric Acid. arkat-usa.org

Exploration of Other Structurally Modified Dibenzoyl-L-tartaric Acid Analogues

Beyond simple amide formation, the reaction of dibenzoyl-L-tartaric acid with primary amines can lead to a variety of other structurally modified analogues. One notable class of derivatives is tartrimides, which are formed under specific reaction conditions. When dibenzoyl-L-tartaric acid is refluxed with benzylamine in an aromatic solvent with azeotropic removal of water, an unexpected hydrolysis can occur, leading to the formation of O-monobenzoyl-N-benzyltartrimide. arkat-usa.org

The reaction between dibenzoyl-L-tartaric acid and benzylamine (in a 1:1 molar ratio) in xylene at 140°C initially produces dibenzoyl-N-benzyltartaric monoamide. researchgate.net However, upon further heating, this monoamide can be converted into a mixture of monobenzoyl- and dibenzoyltartrimides. arkat-usa.org This indicates that the reaction pathway can be directed towards either amide or imide formation depending on the reaction time and conditions. arkat-usa.org

The formation of these tartrimide derivatives highlights the potential for creating a diverse range of structurally modified dibenzoyl-L-tartaric acid analogues. These compounds, with their rigid heterocyclic structures and multiple chiral centers, are valuable as starting materials in asymmetric synthesis. researchgate.net For example, N-substituted diacyl tartrimides have been utilized in the synthesis of various biologically active molecules and as chiral ligands in asymmetric catalysis. researchgate.net

Starting MaterialReagentReaction ConditionsKey Products
Dibenzoyl-L-tartaric acidBenzylamineReflux in toluene for 8 hoursO-monobenzoyl-N-benzyltartrimide (38% yield)
Dibenzoyl-L-tartaric acidBenzylamineReflux in xylene for 12 hoursO-monobenzoyl-N-benzyltartrimide (42% yield)
Dibenzoyltartaric anhydrideBenzylamine-Monobenzoyltartrimide (41% yield)
Table 2: Synthesis of Tartrimide Derivatives from Dibenzoyl-L-tartaric Acid and its Anhydride. arkat-usa.orgresearchgate.net

Mechanisms and Methodologies of Chiral Resolution Utilizing Dibenzoyl L Tartaric Acid

Diastereomeric Salt Formation: Principles and Applications

The classical and most widely employed method for chiral resolution using dibenzoyl-L-tartaric acid involves the formation of diastereomeric salts. This technique is particularly effective for the separation of racemic bases, such as amines.

Enantioselective Recognition and Preferential Crystallization

The fundamental principle of this method lies in the reaction of a racemic mixture of a base with an enantiomerically pure acid, in this case, dibenzoyl-L-tartaric acid. This reaction yields a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor.

This process, also known as resolution by entrainment, relies on seeding a supersaturated solution of the racemate with a crystal of one enantiomer, which then selectively crystallizes. The efficiency of the separation is contingent upon the differences in the crystal lattice energies of the two diastereomeric salts.

Resolution of Racemic Amine Compounds

Dibenzoyl-L-tartaric acid is extensively used for the resolution of a wide array of racemic amines. The process typically involves dissolving the racemic amine and the resolving agent in an appropriate solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out. The success of the resolution is often dependent on the choice of solvent, which can significantly influence the solubility difference between the diastereomers.

For instance, the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline with (+)-tartaric acid results in the formation of two diastereomeric salts with different solubility profiles, allowing one to crystallize while the other remains in solution. Time can also be a critical factor, as the efficient chiral discrimination of aminooxirane enantiomers by O,O'-dibenzoyl-(R,R)-tartaric acid has been shown to develop through a slow, diffusion-controlled exchange of enantiomers between the solution and the precipitated salt.

Case Studies in Pharmaceutical Intermediate Resolution

The practical application of dibenzoyl-L-tartaric acid in the pharmaceutical industry is highlighted by its use in the resolution of key drug intermediates.

Tröger's Base: Racemic Tröger's base can be effectively resolved through the formation of diastereomeric aggregates with chiral dibenzoyl-L-tartaric acid. This resolution is crucial for its application in the synthesis of more complex molecular structures.

Albuterol: The resolution of racemic albuterol, a widely used bronchodilator, has been successfully achieved using derivatives of tartaric acid. Specifically, the acetonide derivative of racemic albuterol can be resolved with di-O-benzoyl-tartaric acid, where the (2S,3S)-enantiomer of the acid selectively co-crystallizes with the desired (R)-albuterol acetonide. This method underscores the importance of dibenzoyl-L-tartaric acid in producing enantiomerically pure active pharmaceutical ingredients (APIs).

Interactive Table: Resolution of Pharmaceutical Intermediates

Compound Resolving Agent Key Findings
Tröger's Base Dibenzoyl-L-tartaric acid Forms diastereomeric aggregates allowing for separation.
Albuterol Di-O-benzoyl-tartaric acid (2S,3S)-acid selectively crystallizes with (R)-albuterol acetonide.
Praziquantel (B144689) (–)-Dibenzoyl-L-tartaric acid Allows for the isolation of (R)-PZQamine in high yield and enantiomeric excess.

Supramolecular Co-crystallization for Chiral Separation

Beyond classical salt formation, dibenzoyl-L-tartaric acid can be utilized in supramolecular co-crystallization to separate enantiomers. This method is particularly valuable for resolving non-basic compounds that cannot form salts.

Role of Hydrogen Bonding in Dibenzoyl-L-tartaric Acid Co-crystal Formation

Hydrogen bonding is a critical intermolecular interaction that governs the formation and stability of co-crystals. In the context of chiral resolution, dibenzoyl-L-tartaric acid forms hydrogen-bonded supramolecular compounds with guest molecules, such as alcohols. The directional nature of hydrogen bonds facilitates the creation of a well-defined crystalline lattice, which can selectively incorporate one enantiomer over the other. The formation of these co-crystals is driven by the complementary functional groups of the resolving agent and the target molecule, leading to stable, three-dimensional structures.

For example, the resolution of racemic ofloxacin (B1677185) has been achieved using tartaric acid derivatives to form diastereomeric co-crystal pairs in an aqueous solution. The co-crystals were found to be formed by hydrogen bonding between the tartaric acid derivative and ofloxacin.

Resolution of Non-basic Chiral Alcohols and Other Compounds

The application of co-crystallization with dibenzoyl-L-tartaric acid extends to the resolution of non-basic compounds, most notably chiral alcohols. The formation of a hydrogen-bonded supramolecular complex is enantioselective for a large number of chiral alcohols, making it a versatile resolving agent for compounds lacking a basic functional group. The discrimination between enantiomers occurs during the crystallization process, and the architecture of the resulting crystal is essential for the efficiency of the resolution.

This methodology has been successfully applied to resolve racemic menthol, where O,O′-dibenzoyl-(2R,3R)-tartaric acid forms a complex with the alcohol. The resolution can even be performed in the melt of the racemate, which can be a simpler and more efficient method than crystallization from solution. Ternary organic crystals consisting of an L-tartaric acid derivative, an achiral diamine, and a chiral secondary alcohol have also been developed, demonstrating the broad applicability of this approach for enantioseparation.

Interactive Table: Co-crystallization Resolution Data

Racemic Compound Co-former Key Interaction Outcome
Ofloxacin O,O′-dibenzoyl-(2S,3S)-tartaric acid Hydrogen Bonding Selective co-crystallization with R-enantiomer.
Chiral Alcohols O,O′-dibenzoyl-(2R,3R)-tartaric acid Hydrogen Bonding Enantioselective formation of supramolecular compounds.
Menthol O,O′-dibenzoyl-(2R,3R)-tartaric acid Complex Formation Successful resolution of racemic menthol.

Influence of Crystal Architecture on Resolution Efficiency

The efficacy of chiral resolution via diastereomeric salt formation is profoundly dependent on the three-dimensional arrangement of molecules within the crystal lattice. The crystal architecture, encompassing factors such as packing density, intermolecular interactions, and solvent incorporation, dictates the thermodynamic properties of the diastereomeric salts, primarily their solubility. A significant difference in the solubility between the two diastereomeric salts is the fundamental prerequisite for an efficient separation. Dibenzoyl-L-tartaric acid, through its rigid structure and multiple functional groups, facilitates the formation of well-defined crystal structures with racemates.

The table below, derived from research on Finerenone resolution, illustrates how the choice of a tartaric acid derivative (and thus the resulting crystal architecture) affects the solubilities of the diastereomeric salts and the efficiency of the resolution. figshare.com

Resolving Agent Diastereomer Solubility (mg/mL in ethanol-water) Solubility Difference (mg/mL) Enantiomeric Excess (ee) Achieved Crystal Form
Dibenzoyl-D-tartaric acid (D-DBTA) S-Fin-D-DBTA 50.15 31.26 ~85% Ethanol (B145695) Solvate
R-Fin-D-DBTA 18.89 Ethanol Solvate
Di-p-toluoyl-D-tartaric acid (D-DTTA) S-Fin-D-DTTA 16.58 1.25 Low Ethanol Solvate
R-Fin-D-DTTA 15.33 Ethanol Solvate
Di-o-toluoyl-D-tartaric acid (D-DOTA) S-Fin-D-DOTA 102.11 96.68 ~95% Hydrated Form
R-Fin-D-DOTA 5.43 Hydrated Form

This data clearly demonstrates that a larger solubility difference between the diastereomeric salts, achieved through favorable crystal architecture (in this case with D-DOTA forming a hydrate), leads to a significantly higher enantiomeric excess in the final product. Therefore, understanding and controlling the crystal engineering principles of diastereomeric salt formation is essential for optimizing chiral resolutions.

Dynamic Kinetic Resolution Strategies Involving Dibenzoyl-L-tartaric Acid

Dynamic Kinetic Resolution (DKR) is a powerful strategy that overcomes the inherent 50% yield limit of classical resolution. It combines three processes in a single pot: the selective separation of one enantiomer (kinetic resolution), the rapid racemization of the less-desired enantiomer, and the separation process itself. wikipedia.orgprinceton.edu This allows the less-desired enantiomer to be continuously converted back into the racemate, which then re-enters the resolution cycle, theoretically enabling the conversion of 100% of the starting racemic material into a single, desired enantiomer. wikipedia.orgprinceton.edu

Coupling of Racemization with Diastereomeric Salt Formation

In the context of crystallization-based resolution, this strategy is often termed Crystallization-Induced Dynamic Resolution (CIDR). The process relies on the formation of diastereomeric salts with a chiral resolving agent like Dibenzoyl-L-tartaric acid. The key components are:

Diastereomeric Salt Formation : Dibenzoyl-L-tartaric acid is added to a solution of the racemate to form two diastereomeric salts, one of which is significantly less soluble and preferentially crystallizes.

Racemization : A racemization catalyst (often a base or an acid) is present in the solution. This catalyst facilitates the rapid interconversion of the more soluble enantiomer (which remains in the solution) back into the racemic mixture.

Equilibrium Shift : As the less soluble diastereomeric salt crystallizes and is removed from the equilibrium, the more soluble enantiomer is depleted from the solution. According to Le Châtelier's principle, the racemization equilibrium shifts to replenish the racemate, providing more of the enantiomer that can form the less soluble salt.

This cycle continues, driving the transformation of the entire initial batch of racemate into a single diastereomeric crystalline product. The success of this method hinges on the careful selection of a racemization catalyst that is compatible with the crystallization conditions and does not interfere with the structure or stability of the resolving agent or the substrate. The rate of racemization must be faster than the rate of crystallization to ensure high enantiomeric purity and yield.

Asymmetric Photoreactions for Deracemization via Dibenzoyl-L-tartaric Acid Salts

A novel and advanced application of Dibenzoyl-L-tartaric acid is its use as a chiral auxiliary in deracemization reactions driven by light. Deracemization is a process that converts a racemic mixture into an enantiomerically enriched one without the need for physical separation. nih.gov Photochemical deracemization uses light energy to overcome the thermodynamic barriers of this conversion. nih.gov

In this strategy, Dibenzoyl-L-tartaric acid is used to form a crystalline diastereomeric salt with a racemic substrate. The fixed and well-defined orientation of the substrate molecules within the chiral crystal lattice of the salt is the key to the process. When the crystalline salt is irradiated with light of a specific wavelength, a photochemical reaction is initiated. The chiral environment of the crystal lattice directs the reaction pathway, favoring the conversion of one enantiomer into the other.

Recent research has demonstrated this principle in the deracemization of quinolonecarboxamides. chemicalbook.com In this process, the racemic quinolonecarboxamide forms a salt with Dibenzoyl-L-tartaric acid. Upon irradiation, an asymmetric photoreaction occurs within the crystal, leading to a high enantiomeric excess of one isomer. chemicalbook.com This technique showcases the versatility of Dibenzoyl-L-tartaric acid, not just as a separating agent, but as a "chiral template" that can control the stereochemical outcome of a reaction in the solid state.

Chromatographic and Electrophoretic Applications in Chiral Analysis

Beyond its role in bulk separation, Dibenzoyl-L-tartaric acid and its derivatives are integral to the analytical separation and purity determination of chiral compounds through chromatography and electrophoresis.

Dibenzoyl-L-tartaric Acid as a Chiral Selector in High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. While not typically used to constitute a CSP itself, Dibenzoyl-L-tartaric acid is a key compound whose own chiral purity is often verified using chiral HPLC. For this purpose, specialized CSPs are employed to resolve its enantiomers (D- and L-forms).

For instance, a validated HPLC method for determining the unwanted D-enantiomer in a sample of Dibenzoyl-L-tartaric acid (L-DBTA) utilizes a Chiral PAK IA column. researchgate.net The separation is achieved based on the differential diastereomeric interactions formed transiently between the enantiomers of the analyte and the chiral selector of the stationary phase.

Parameter Condition
Column Chiral PAK IA (250 × 4.6 mm, 5.0 μm)
Mobile Phase n-heptane / isopropanol (IPA) / trifluoroacetic acid (900:100:1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 40°C
Resolution (Rs) > 1.5 between L-DBTA and D-DBTA

The principles that allow Dibenzoyl-L-tartaric acid to function as an effective resolving agent—its rigidity, chirality, and multiple interaction sites (hydrogen bonding, π-π interactions)—are the same principles that allow chiral stationary phases to separate its enantiomers. Anion-exchange type CSPs have also been shown to be effective in separating 2,3-Dibenzoyl-DL-tartaric acid. chiraltech.com The mechanism involves ionic exchange between the analyte's carboxyl groups and the CSP, supplemented by other intermolecular interactions that lead to chiral recognition.

Application in Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis is a high-resolution analytical technique that separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). The selector forms transient diastereomeric complexes with the enantiomers of the analyte, and these complexes have different effective mobilities, leading to their separation.

While direct applications using Dibenzoyl-L-tartaric acid as a selector are not widely documented, studies on its parent compound, tartaric acid, demonstrate the viability of this approach. For example, DL-tartaric acid has been successfully resolved using ion-pair CE, where a chiral counter-ion, such as (1R,2R)-(-)-1,2-diaminocyclohexane, is added to the BGE. nih.govresearchgate.net The chiral counter-ion forms diastereomeric ion pairs with the tartaric acid enantiomers, which then separate in the electric field. nih.gov

The separation mechanism relies on the differential stability and hydrodynamic radius of these transient ion pairs. This methodology is directly applicable to derivatives like Dibenzoyl-L-tartaric acid. The core tartaric acid structure would provide the primary ionic interaction sites, while the bulky benzoyl groups would significantly influence the steric and secondary interactions, potentially enhancing chiral recognition and leading to effective separation of other racemic analytes.

Dibenzoyl L Tartaric Acid in Asymmetric Catalysis and Organic Synthesis

Dibenzoyl-L-tartaric Acid as a Chiral Auxiliary in Organic Transformationsbiosynth.comchemimpex.comchemicalbook.comgoogle.com

Dibenzoyl-L-tartaric acid is a versatile and widely utilized chiral compound in organic synthesis. chemimpex.com Its prominence stems from its role as a chiral auxiliary, a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. biosynth.comchemimpex.com Possessing a rigid structure with well-defined stereocenters, it is highly effective in inducing chirality and enabling the separation of enantiomers from racemic mixtures. chemimpex.comchemicalbook.com

Induction of Stereoselectivity in the Synthesis of Chiral Moleculesbiosynth.comchemicalbook.com

The primary application of Dibenzoyl-L-tartaric acid in inducing stereoselectivity is through the process of chiral resolution by diastereomeric salt formation. chemicalbook.com This classical yet highly effective technique is particularly useful for the separation of racemic bases, such as amines and amino alcohols. intersurfchem.net

The mechanism involves reacting the acidic Dibenzoyl-L-tartaric acid with a racemic mixture of a basic compound. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility in a given solvent, one of the salts will preferentially crystallize from the solution. This allows for the physical separation of the diastereomers by filtration. Subsequently, the desired enantiomer can be recovered from the separated salt.

This method's effectiveness is demonstrated in numerous pharmaceutical and fine chemical syntheses. For instance, it is employed in the resolution of racemic albuterol, where it forms a stable, crystalline diastereomeric salt, facilitating the isolation of the desired optically active enantiomer. chemicalbook.com Another notable application is in the resolution of praziquantel (B144689) amine, an intermediate in the synthesis of the schistosomiasis drug Praziquantel. The use of (–)-dibenzoyl-L-tartaric acid allows for the isolation of the desired (R)-PZQamine with high enantiomeric excess after recrystallization. semanticscholar.org

Recent advancements have also explored its use in dynamic chiral salt formation for asymmetric photoreactions, showcasing its versatility in modern stereochemistry. chemicalbook.com

Preparation of Enantiomerically Pure Building Blocks and Intermediates

The successful separation of enantiomers using Dibenzoyl-L-tartaric acid provides access to enantiomerically pure compounds that serve as crucial building blocks and intermediates for the synthesis of more complex molecules. intersurfchem.netnih.gov The production of single-enantiomer active pharmaceutical ingredients (APIs) is a major driver for this application, as different enantiomers of a drug can have vastly different pharmacological effects. intersurfchem.net

By resolving racemic precursors, chemists can ensure that the subsequent synthetic steps proceed with the correct stereochemistry, leading to the final target molecule as a single enantiomer. This is essential for regulatory compliance and for producing safer and more effective drugs. nih.gov The ability to efficiently produce these chiral intermediates makes Dibenzoyl-L-tartaric acid an invaluable tool in the pharmaceutical industry. chemimpex.comnih.gov

Application AreaExample CompoundRole of Dibenzoyl-L-tartaric AcidOutcome
Pharmaceutical Synthesis Racemic AlbuterolChiral Resolving AgentFormation of diastereomeric salt, allowing for separation and purification of the optically active enantiomer. chemicalbook.com
Pharmaceutical Synthesis Racemic Praziquantel AmineChiral Resolving AgentIsolation of (R)-PZQamine intermediate in high enantiomeric excess. semanticscholar.org
General Organic Synthesis Racemic AminesChiral Resolving AgentSeparation of enantiomers through crystallization of diastereomeric salts. intersurfchem.net
General Organic Synthesis Racemic Amino AlcoholsChiral Resolving AgentPreparation of enantiomerically pure building blocks for further synthesis. intersurfchem.net

Chiral Ligand Development with Dibenzoyl-L-tartaric Acid Frameworks

Beyond its use in classical resolution, the rigid chiral scaffold of Dibenzoyl-L-tartaric acid is an excellent foundation for the development of chiral ligands for asymmetric catalysis. These ligands can create a specific three-dimensional environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Synthesis of Chiral Transition Metal Complexes Utilizing Dibenzoyl-L-tartaric Acidsigmaaldrich.com

The carboxylate and ester groups within the Dibenzoyl-L-tartaric acid molecule are capable of coordinating with metal centers. This property allows it to function as a ligand in the formation of chiral transition metal complexes. Research has been conducted on transition metal complexes involving dibenzoyl-L-tartaric acid, such as those with copper. sigmaaldrich.com The design of such complexes is a key area in the development of new catalysts for enantioselective reactions. By binding to a metal, the tartaric acid derivative creates a chiral pocket that forces reactants to approach the metal catalyst from a specific direction, thereby controlling the stereochemistry of the product. nih.gov

Performance in Enantioselective Catalytic Reactionsbiosynth.com

When incorporated into a transition metal catalyst, ligands derived from Dibenzoyl-L-tartaric acid can effectively direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. This is the essence of asymmetric catalysis. The performance of these catalysts is measured by their ability to produce the desired product with high enantiomeric excess (e.e.). The rigid backbone of the tartaric acid framework is advantageous as it can reduce the number of possible conformations of the catalyst-substrate complex, leading to higher selectivity. researchgate.net The development of such catalytic systems is crucial for creating efficient and atom-economical methods for synthesizing chiral molecules. nih.govresearchgate.net

Contributions to Complex Molecule Synthesis and Materials Science

The utility of Dibenzoyl-L-tartaric acid extends to the total synthesis of complex natural products and the development of novel materials. Its role in providing enantiomerically pure starting materials is fundamental to building complex molecular architectures with precise stereocontrol. chemimpex.comintersurfchem.net

In the field of materials science, derivatives of Dibenzoyl-L-tartaric acid are being explored for the creation of new chiral materials. chemimpex.com Its rigid structure and well-defined stereochemistry can be used to impart chirality into polymers, metal-organic frameworks (MOFs), and other advanced materials. These chiral materials have potential applications in areas such as enantioselective separations, sensing, and nonlinear optics. While its primary impact remains in pharmaceutical and fine chemical synthesis, its applications in materials science represent a growing area of research. chemimpex.com

Role in the Stereoselective Production of Active Pharmaceutical Ingredients (APIs)

Dibenzoyl-L-tartaric acid is a cornerstone chiral resolving agent in the pharmaceutical industry, pivotal for the production of enantiomerically pure Active Pharmaceutical Ingredients (APIs). guidechem.comgoogleapis.com The therapeutic efficacy of many drugs is dependent on their stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or cause adverse effects. chemicalbook.com Dibenzoyl-L-tartaric acid facilitates the separation of racemic mixtures—50:50 mixtures of two enantiomers—through the formation of diastereomeric salts. chemimpex.com

The process leverages the acidic nature of Dibenzoyl-L-tartaric acid, which reacts with racemic compounds, particularly those containing basic amine groups, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. One diastereomer will typically crystallize out of the solution first, allowing for its isolation. Following separation, the desired enantiomer is recovered from the salt, and the chiral resolving agent can often be recycled, making it a cost-effective method for industrial-scale production. semanticscholar.org

The application of Dibenzoyl-L-tartaric acid is widespread, with numerous examples of its use in the synthesis of key pharmaceuticals. For instance, it is employed in the resolution of racemic albuterol, a bronchodilator used to treat asthma. chemimpex.com The process involves treating the racemic mixture with Dibenzoyl-L-tartaric acid to form a diastereomeric salt, which is then separated to yield the optically active albuterol. chemimpex.com Another significant application is in the synthesis of the anthelmintic drug levamisole, where it is used to resolve a chiral intermediate. google.com Research has also demonstrated its effectiveness in the resolution of praziquantel, an essential medication for treating schistosomiasis, allowing for the isolation of the more active (R)-enantiomer. semanticscholar.orgguidechem.com

Recent advancements have expanded its utility beyond classic resolution. In the field of dynamic crystalline salt formation, Dibenzoyl-L-tartaric acid has been used in asymmetric photoreactions to achieve the deracemization of certain compounds, further highlighting its versatility in modern stereochemistry. chemicalbook.com

Table 1: Examples of APIs and Intermediates Resolved Using Dibenzoyl-L-tartaric Acid This table is interactive. Click on the headers to sort.

API or Intermediate Therapeutic Class Role of Dibenzoyl-L-tartaric Acid
Albuterol Bronchodilator Resolution of racemic mixture to isolate the active enantiomer. chemimpex.com
Praziquantel Anthelmintic Separation of enantiomers to isolate the more potent (R)-PZQamine intermediate. guidechem.com
Levamisole Intermediate Anthelmintic Chiral resolution of an aminated intermediate compound. google.com
Ramelteon Intermediate Sedative/Hypnotic Used as the resolution agent in the chemical process. indiamart.com

Applications in Agrochemical and Advanced Materials Formulations

The utility of Dibenzoyl-L-tartaric acid extends beyond pharmaceuticals into the realms of agrochemicals and the formulation of advanced materials, where stereochemistry and structural precision are increasingly important. chemimpex.com

In the field of advanced materials, Dibenzoyl-L-tartaric acid and its structural motifs are valuable in the development of novel functional materials. chemimpex.com Its inherent chirality and the presence of carboxylic acid functional groups make it an excellent candidate as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.com MOFs are highly porous materials with vast surface areas, assembled from metal ions or clusters linked by organic ligands. nih.govchalcogen.ro By using a chiral ligand like Dibenzoyl-L-tartaric acid, it is possible to create chiral MOFs. These materials have significant potential in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing. The precise, three-dimensional structure of the chiral framework can create environments that selectively interact with specific enantiomers. While the direct use of the entire Dibenzoyl-L-tartaric acid molecule as a ligand is a subject of ongoing research, its components, tartaric acid and benzoic acid, are well-established building blocks in the construction of these advanced porous materials. nih.govrsc.org

Table 2: Applications of Dibenzoyl-L-tartaric Acid in Non-Pharmaceutical Sectors This table is interactive. Click on the headers to sort.

Sector Application Function and Significance
Agrochemicals Chiral Pesticide Formulation Acts as a resolving agent to separate enantiomers, leading to more effective and environmentally friendly pesticides. indiamart.com
Fertilizer Formulation Used as an intermediate in the synthesis process. indiamart.com
Advanced Materials Chiral Ligand for MOFs Serves as a chiral building block for creating porous, crystalline Metal-Organic Frameworks (MOFs) for enantioselective separations and catalysis. chemimpex.comsigmaaldrich.com

Advanced Spectroscopic and Crystallographic Studies of Dibenzoyl L Tartaric Acid Systems

X-ray Crystallography for Structural Elucidation of Dibenzoyl-L-tartaric Acid Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and absolute stereochemistry, which is indispensable for understanding the interactions between Dibenzoyl-L-tartaric acid and other molecules.

Single crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of the molecular structure of diastereomeric salts and supramolecular complexes involving Dibenzoyl-L-tartaric acid. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the crystal lattice, including the precise arrangement of molecules and the nature of their interactions, can be constructed.

Research has shown that the formation of diastereomeric salts often incorporates solvent molecules into the crystal lattice, forming solvates. For instance, single-crystal analysis of the diastereomeric salts formed between the pharmaceutical agent Finerenone and various tartaric acid derivatives, including dibenzoyl tartaric acid (D-DBTA), revealed the formation of ethanol (B145695) solvates. figshare.com This incorporation of solvent is mediated by strong hydrogen bonding interactions. figshare.com Furthermore, SC-XRD analysis is crucial for confirming the stoichiometry of supramolecular complexes. Studies on the resolution of chiral alcohols using Dibenzoyl-L-tartaric acid have shown that the 1:1 molar ratio of the acid to the alcohol in the complex, initially suggested by thermal analysis, is confirmed by single-crystal X-ray diffraction results. researchgate.netresearchgate.net The detailed structural information from SC-XRD provides a fundamental understanding of the specific hydrogen bonds and other non-covalent interactions that govern the formation and stability of these diastereomeric complexes, which is the basis for chiral recognition.

Powder X-ray diffraction (PXRD) is a vital analytical tool for the characterization of polycrystalline materials. mdpi.com It is particularly useful for identifying different crystalline forms (polymorphs), confirming the formation of new crystalline phases such as co-crystals, and monitoring solid-state transformations. mdpi.comnih.gov In the context of Dibenzoyl-L-tartaric acid systems, PXRD is used to analyze the products of chiral resolution and complex formation.

The technique can confirm phase relations in binary mixtures and is used to verify the purity of co-crystals in a final product. researchgate.netresearchgate.net For example, after attempting a resolution or co-crystallization, the resulting solid can be analyzed by PXRD. The obtained diffraction pattern is a fingerprint of the crystalline phases present. This experimental pattern can be compared to reference patterns of the starting materials and simulated patterns from single-crystal data to confirm the formation of the desired diastereomeric salt or co-crystal and to check for the presence of unreacted components or different polymorphic forms. nih.gov Variable-temperature PXRD (VT-PXRD) can also be employed to monitor the formation of co-crystals in real-time as a function of temperature, providing insights into the kinetics and thermodynamics of the process. nih.gov

Technique Application in Dibenzoyl-L-tartaric Acid Systems Information Obtained
Single Crystal X-ray Diffraction (SC-XRD) Elucidation of the 3D structure of diastereomeric salts and supramolecular complexes.Absolute configuration, molecular geometry, intermolecular interactions (e.g., hydrogen bonding), stoichiometry, and solvent incorporation.
Powder X-ray Diffraction (PXRD) Identification of crystalline phases, analysis of polymorphism and co-crystals, and assessment of purity.Crystalline phase identification ("fingerprinting"), detection of polymorphs, confirmation of co-crystal formation, and monitoring of solid-state reactions.

Spectroscopic Investigations of Dibenzoyl-L-tartaric Acid Interactions

Spectroscopic techniques are essential for studying the interactions of Dibenzoyl-L-tartaric acid in solution and in the solid state. They provide valuable information about the electronic and vibrational properties of molecules, which are sensitive to changes in the local environment upon complex formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating chiral recognition phenomena in solution. nih.gov By monitoring changes in the chemical shifts and coupling constants of nuclei (typically ¹H or ¹³C) upon the addition of a chiral resolving agent like Dibenzoyl-L-tartaric acid, detailed information about the formation and structure of diastereomeric complexes can be obtained. nih.govrsc.org

For example, ¹H NMR studies on the interaction between dibenzoyl tartaric acid (DBTA) enantiomers and a chiral synthetic receptor showed distinct changes in the chemical shifts of specific protons upon complexation. rsc.org The formation of a hydrogen-bonded complex between the receptor and D-(-)-DBTA resulted in a significant downfield shift of the amide-NH resonance and upfield shifts of the benzoyl proton resonances, indicating a specific geometry where the benzoyl groups are influenced by the receptor's binaphthyl ring. rsc.org In contrast, the complex with L-(+)-DBTA showed a different pattern of chemical shift changes, demonstrating the high degree of stereoselectivity in the interaction. rsc.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the spatial proximity of atoms in the complex, providing direct evidence for the specific intermolecular contacts that govern chiral recognition. semanticscholar.org

Complex Amide-NH Shift (Δδ, ppm) Benzoyl-2H Shift (Δδ, ppm) Benzoyl-3H Shift (Δδ, ppm) Benzoyl-4H Shift (Δδ, ppm)
Receptor + D-(-)-DBTA+2.8-0.32-0.52-0.27
Receptor + L-(+)-DBTALarge downfield shift(Different shifts observed)(Different shifts observed)(Different shifts observed)

Data adapted from a study on a synthetic receptor with dibenzoyl tartaric acid. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the vibrational modes of functional groups involved in hydrogen bonding. nih.gov These techniques are extensively used to characterize the interactions within Dibenzoyl-L-tartaric acid complexes. The formation of hydrogen bonds leads to predictable shifts in the vibrational frequencies of the involved groups, primarily the O-H stretch of the carboxylic acid and hydroxyl groups, and the C=O stretch of the carboxyl and benzoyl groups.

In a typical FT-IR or Raman spectrum of a carboxylic acid, the O-H stretching vibration appears as a very broad band at lower frequencies (e.g., 2500-3300 cm⁻¹) due to strong hydrogen bonding in the dimeric form. iosrjournals.org The carbonyl (C=O) stretching vibration is observed as a sharp, intense band. When Dibenzoyl-L-tartaric acid forms a complex with another molecule, such as an amine or an alcohol, the hydrogen bonding network is altered. This change is reflected in the positions and shapes of the O-H and C=O bands. rsc.org For instance, the formation of a hydrogen bond to the carbonyl oxygen typically causes a shift of the C=O stretching frequency to a lower wavenumber (red shift), providing clear evidence of the interaction. rsc.org By analyzing these spectral changes, the nature and relative strength of the hydrogen bonds in the diastereomeric complex can be inferred.

Thermal Analysis Techniques in Resolution and Complex Formation Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. These methods are valuable for investigating the formation, stability, and stoichiometry of complexes involving Dibenzoyl-L-tartaric acid.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. It is particularly useful for determining the stoichiometry of solvates and hydrates by quantifying the mass loss associated with the removal of solvent or water molecules. figshare.com TGA can also be used to determine the molar ratio of components in a supramolecular complex. For example, in studies of complexes between Dibenzoyl-L-tartaric acid and various chiral alcohols, TGA measurements have confirmed a 1:1 molar ratio. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion. In the context of chiral resolution, DSC can be used to study the thermal stability of diastereomeric complexes. It has been shown that the thermal stability of these adducts is often directly related to the enantioselectivity of the resolution process; more stable adducts generally lead to better enantiomeric excess (ee). researchgate.net DSC is also used to construct phase diagrams of binary mixtures and to investigate the possibility of resolution in the melt, which can be a simpler and more efficient alternative to traditional solution-based crystallization. researchgate.net

Differential Scanning Calorimetry (DSC) for Eutectic Points and Phase Behavior

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is extensively used to investigate the melting, crystallization, and other phase transitions of materials. In the context of Dibenzoyl-L-tartaric acid, DSC is crucial for identifying the melting point of the pure compound and studying the phase behavior of its mixtures and supramolecular complexes, including the determination of eutectic points.

Pure Dibenzoyl-L-tartaric acid exhibits a melting point in the range of 151-155 °C. tcichemicals.comsigmaaldrich.com DSC analysis confirms this thermal event through a distinct endothermic peak in this temperature range, signifying the transition from a solid to a liquid state.

Research has also employed DSC to study the phase behavior of binary systems containing Dibenzoyl-L-tartaric acid. For instance, studies on the supramolecular compounds formed between DBTA and various achiral alcohols and phenols have utilized DSC to observe their melting and decomposition behavior. These analyses reveal that the thermal characteristics of these complexes are substantially different from that of pure DBTA or its monohydrate. researchgate.net In systems involving DBTA and phenols, endothermic peaks are observed between 73–83°C, corresponding to the melting of the phenol (B47542) compounds with gradual mass loss, a distinct behavior from the melting of anhydrous DBTA. researchgate.net

Furthermore, DSC has been instrumental in identifying eutectic temperatures in binary mixtures. For example, in a study of a co-crystal involving (R,R)-tartaric acid, a related compound, DSC analysis of its binary mixtures with (R,R)-1,2-cyclohexanediol revealed a eutectic temperature of 100°C. researchgate.net While specific eutectic data for binary systems of Dibenzoyl-L-tartaric acid itself are not detailed in readily available literature, these findings on analogous systems highlight the utility of DSC in characterizing such phase behavior.

Table 1: DSC Data for Dibenzoyl-L-tartaric Acid and Related Systems

SampleThermal EventTemperature (°C)
Dibenzoyl-L-tartaric acidMelting Point151-155
Dibenzoyl-L-tartaric acid - Phenol Supramolecular CompoundMelting with Decomposition73-83

Note: The data presented is based on available literature. Detailed quantitative data such as enthalpy of fusion for Dibenzoyl-L-tartaric acid systems are not widely reported in publicly accessible sources.

Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Stability of Complexes

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability of materials and for studying the stoichiometry of complexes by observing the mass loss associated with the departure of guest molecules or decomposition.

In the study of Dibenzoyl-L-tartaric acid and its supramolecular compounds, TGA provides critical information on their thermal stability and composition. For instance, the thermal behavior of supramolecular compounds of DBTA with achiral alcohols like isopropyl, tert-butyl, and 5-cyclohexyl alcohols has been investigated. researchgate.net TGA reveals that these complexes melt and decompose upon heating between 60–180°C, losing the bound alcohol in one or two steps. researchgate.net The thermal stability of these supramolecular compounds has been observed to increase with the boiling point of the alcohol component. researchgate.net

TGA is also a key tool for determining the stoichiometry of these complexes. By quantifying the mass loss corresponding to the release of the guest molecule (e.g., an alcohol or phenol), the molar ratio of DBTA to the guest in the supramolecular compound can be estimated. For the DBTA-achiral alcohol complexes, the molar ratio was estimated to be in the range of 1:1.01 to 1:1.57. researchgate.net In the case of DBTA-phenol compounds, the molar ratios were estimated to be 1:0.41 for phenol and 1:0.65 for 2-methylphenol. researchgate.net Similarly, for complexes with chiral alcohols, TGA measurements have indicated a DBTA to chiral alcohol molar ratio of approximately 1:1. researchgate.net

These studies underscore the importance of TGA in understanding the composition and thermal decomposition profiles of Dibenzoyl-L-tartaric acid complexes, providing valuable data on their stability and the nature of the host-guest interactions.

Table 2: TGA Data for Supramolecular Complexes of Dibenzoyl-L-tartaric Acid

ComplexGuest MoleculeDecomposition Temperature Range (°C)Estimated Molar Ratio (DBTA:Guest)
DBTA - Achiral Alcohol ComplexIsopropyl alcohol, tert-butyl alcohol, 5-cyclohexyl alcohol60-1801:1.01 - 1:1.57
DBTA - Phenol ComplexPhenolNot specified1:0.41
DBTA - 2-Methylphenol Complex2-MethylphenolNot specified1:0.65
DBTA - Chiral Alcohol ComplexVarious chiral alcoholsNot specified~1:1

Note: The decomposition temperature ranges and molar ratios are based on thermoanalytical studies. Specific decomposition onset temperatures for each complex are not detailed in the available abstracts.

Theoretical and Computational Chemistry Studies of Dibenzoyl L Tartaric Acid Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a fundamental tool for elucidating reaction mechanisms, predicting stereoselectivity, and calculating the energies of transition states and intermediates. mdpi.com In the context of Dibenzoyl-L-tartaric acid, DFT calculations are instrumental in understanding the mechanism of chiral resolution, which relies on the formation of diastereomeric salts with racemic compounds.

While specific DFT studies detailing the entire energy profile for the diastereomeric salt formation with Dibenzoyl-L-tartaric acid are not extensively documented in publicly available literature, the methodology is widely applied to similar stereoselective reactions. researchgate.net Such calculations would typically involve:

Modeling Reactants and Products: The 3D structures of Dibenzoyl-L-tartaric acid and both enantiomers of the target racemic compound (e.g., a racemic amine) are optimized to find their lowest energy conformations. The resulting diastereomeric salt complexes are also modeled.

Transition State Searching: DFT is used to locate the transition state structures for the formation of the diastereomeric salts. The energy of these transition states is a key indicator of the reaction kinetics.

Energy Profile Analysis: By calculating the relative free energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The difference in the activation energies for the formation of the two diastereomeric salts provides a quantitative prediction of the kinetic selectivity of the resolution process.

For example, in studies of other stereoselective reactions, DFT has been used to explain the origins of enantioselectivity by identifying key non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize one transition state over the other. researchgate.net The difference in stability between the resulting diastereomeric complexes (the thermodynamic products) is also a critical factor in successful chiral resolution, as it influences the selective crystallization of one diastereomer. A study on the chiral separation of the pharmaceutical Finerenone using various tartaric acid derivatives, including dibenzoyl tartaric acid (D-DBTA), highlighted the importance of hydrogen bonding interactions in the stability of the resulting crystalline salts. figshare.com

Molecular Dynamics (MD) Simulations of Chiral Recognition and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. figshare.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior and interactions, offering critical insights into the dynamic processes underlying chiral recognition.

The application of MD simulations to systems involving Dibenzoyl-L-tartaric acid allows researchers to understand the mechanism of chiral discrimination in solution, prior to crystallization. A typical MD simulation workflow includes:

System Setup: A simulation box is created containing the chiral resolving agent (Dibenzoyl-L-tartaric acid), both enantiomers of the racemic compound, and explicit solvent molecules (e.g., water, ethanol).

Equilibration: The system is gradually heated and pressurized to the desired conditions to achieve a stable, equilibrated state.

Production Run: A long-duration simulation is run to generate trajectories of all atoms, capturing the dynamic interactions between molecules.

Analysis of these trajectories can reveal key factors responsible for chiral recognition:

Binding Free Energy: Calculations can estimate the binding affinity between the resolving agent and each enantiomer, predicting which diastereomeric complex is more stable.

Intermolecular Interactions: MD simulations allow for the detailed analysis of non-covalent interactions, such as the number and lifetime of hydrogen bonds, salt bridges, and hydrophobic contacts. Studies have shown that differences in hydrogen bonding lifetimes are a key factor in discriminating between enantiomers. figshare.com

Solvent Effects: The organization of solvent molecules around the interacting species can be visualized, revealing its role in stabilizing or destabilizing the diastereomeric complexes.

Molecular Docking Analysis of Substrate-Reagent Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., an enantiomer of a racemic substrate) when bound to a second molecule (the receptor, e.g., Dibenzoyl-L-tartaric acid) to form a stable complex. nih.gov This method is widely used to understand the fundamental principles of chiral recognition by analyzing the binding modes and affinities of diastereomeric pairs. nih.gov

The docking process involves:

Structure Preparation: Three-dimensional structures of the "receptor" (Dibenzoyl-L-tartaric acid) and the "ligands" (the R- and S-enantiomers of the substrate) are prepared and optimized.

Binding Site Definition: A potential binding site on the resolving agent is defined for the docking calculations.

Conformational Sampling: A docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower score generally indicates a more favorable binding interaction.

The results from molecular docking provide valuable insights into the basis of stereoselectivity. By comparing the docking scores and binding poses of the two enantiomers, one can predict which diastereomeric complex is more stable. The analysis focuses on identifying specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the stability of the complex. figshare.comnih.gov

A study comparing the efficiency of different tartaric acid derivatives, including D-DBTA, for the resolution of Finerenone, utilized computational analysis to examine the hydrogen bond networks in the resulting diastereomeric salt crystals. figshare.com This type of analysis helps explain why one resolving agent may be more effective than another.

Table 1: Representative Molecular Docking Data for Enantiomer Binding to a Chiral Selector (Illustrative Example)
EnantiomerPredicted Binding Affinity (kcal/mol)Key Interacting Residues/MoietiesNumber of Hydrogen Bonds
R-Enantiomer-7.5Carboxyl Group, Benzoyl Ring3
S-Enantiomer-6.2Carboxyl Group1

This table is an illustrative example based on typical data from molecular docking studies and does not represent experimental results for a specific Dibenzoyl-L-tartaric acid system.

Conformational Analysis of Dibenzoyl-L-tartaric Acid and its Chiral Complexes

The three-dimensional shape, or conformation, of Dibenzoyl-L-tartaric acid and its complexes is fundamental to its ability to discriminate between enantiomers. Conformational analysis aims to identify the stable low-energy structures of these molecules and understand their flexibility.

Computational methods, particularly DFT calculations, are frequently employed to explore the conformational landscape of tartaric acid and its derivatives. figshare.com Studies on various diaryl esters of L-tartaric acid have shown that the four-carbon tartrate backbone predominantly adopts an extended, or trans (anti), conformation. This extended geometry is believed to be crucial for presenting the binding sites (carboxyl and benzoyl groups) in an optimal arrangement for interaction with a substrate.

Experimental techniques provide critical validation for these computational findings:

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule. The crystal structure of a complex formed between O,O'-dibenzoyl-(2R,3R)-tartaric acid and (–)-menthol, for example, confirms the specific spatial arrangement and intermolecular interactions that lead to successful resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies in solution can provide information about the average conformation and dynamic behavior of molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment and can be used to study conformational changes upon complexation. figshare.com

By combining computational and experimental approaches, a comprehensive understanding of the conformational preferences of Dibenzoyl-L-tartaric acid is achieved. This knowledge is vital for rationalizing its effectiveness in chiral resolution and for the design of novel chiral selectors with enhanced performance.

Industrial Relevance and Sustainable Chemistry Aspects of Dibenzoyl L Tartaric Acid

Commercial Production and Economic Significance in the Chiral Chemicals Market

Dibenzoyl-L-tartaric acid is a key player in the chiral chemicals market, valued for its role in producing single-enantiomer drugs and other fine chemicals. dataintelo.com Its economic importance stems from the pharmaceutical industry's need for enantiopure active pharmaceutical ingredients (APIs), which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. dataintelo.com

Commercial production has evolved from traditional batch processes to more efficient and sustainable methods. A common synthesis route involves the reaction of L-tartaric acid with benzoyl chloride. guidechem.com Modern industrial methods focus on optimizing this process to increase yield, purity, and safety while reducing environmental impact. One improved method avoids the use of the highly toxic and corrosive thionyl chloride, instead employing a catalyst like copper sulfate (B86663) or ferrous sulfate with toluene (B28343) as a solvent. guidechem.comgoogle.com This optimized process can achieve yields of over 95% and product purity exceeding 99%. guidechem.comgoogle.com

Another industrially advantageous approach involves reacting tartaric acid with benzoyl chloride and benzotrichloride, which avoids the generation of by-products that require complex post-treatment, such as sulfur dioxide gas. google.com Furthermore, continuous production methods have been developed, involving the hydrolysis of the corresponding diacyl tartaric anhydride (B1165640), which ensures high efficiency and is suitable for large-scale manufacturing. chemicalbook.com

The market for dibenzoyl-L-tartaric acid is driven by its application as a resolving agent in the synthesis of numerous pharmaceuticals, agrochemicals, flavors, and fragrances. dataintelo.comindiamart.com The compound's ability to form stable, crystallizable diastereomeric salts with racemic mixtures is fundamental to its commercial value. chemicalbook.com However, the high cost associated with producing the high-purity material required for these applications can be a market restraint, making process optimization and efficient recycling crucial economic factors. dataintelo.com

Table 1: Comparison of Dibenzoyl-L-tartaric Acid Synthesis Methods

MethodKey ReagentsCatalystTypical YieldKey Advantages
Traditional L-tartaric acid, benzoyl chloride, thionyl chlorideNone~50%Established process
Optimized L-tartaric acid, benzoyl chlorideCopper sulfate or ferrous sulfate>95%Avoids toxic thionyl chloride, high yield and purity, recyclable solvent. guidechem.comgoogle.comgoogle.com
Continuous Diacyl tartaric anhydride, waterNoneHighEfficient for large-scale production, precise control. chemicalbook.com

Integration into Large-Scale Enantioselective Production Processes

The primary large-scale application of dibenzoyl-L-tartaric acid is in the chiral resolution of racemic compounds, particularly amines, via diastereomeric salt formation. chemicalbook.com This classical resolution technique remains one of the most robust and widely used methods in industrial settings for obtaining enantiomerically pure substances. researchgate.net

The process typically involves dissolving the racemic base with dibenzoyl-L-tartaric acid in a suitable solvent. chemicalbook.com One of the enantiomers forms a less soluble diastereomeric salt, which selectively precipitates from the solution. This salt is then isolated by filtration. A subsequent step involves treating the isolated salt with a base or acid to break it apart, which liberates the desired pure enantiomer and allows for the recovery of the resolving agent. google.comepo.org

This method is integral to the production of various pharmaceuticals. For example, it is used in the resolution of:

Albuterol: A bronchodilator where one enantiomer is significantly more active than the other. chemicalbook.com

Praziquantel (B144689) amine: An intermediate in the synthesis of the R-enantiomer of Praziquantel, an anthelmintic drug. The use of dibenzoyl-L-tartaric acid allows for the isolation of the desired (R)-amine with high enantiomeric excess (97% ee after one recrystallization). semanticscholar.org

Ofloxacin (B1677185): An antibiotic where the S-enantiomer (Levofloxacin) possesses the majority of the antibacterial activity. acs.org

Green Chemistry Principles in Dibenzoyl-L-tartaric Acid Synthesis and Application

The synthesis and use of dibenzoyl-L-tartaric acid are increasingly aligned with the principles of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. dataintelo.com

In its synthesis, newer methods that avoid hazardous reagents like thionyl chloride in favor of recyclable catalysts and solvents represent a significant green advancement. guidechem.comgoogle.com These processes not only improve safety and reduce pollution but also enhance atom economy by achieving higher yields. guidechem.com

In its application, dibenzoyl-L-tartaric acid is itself considered an environmentally benign resolving agent, as it is derived from natural L-tartaric acid, a renewable resource. acs.org The development of resolution processes that utilize greener solvents and allow for the efficient recycling of the resolving agent are key areas of focus. google.comacs.org

A major goal in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents, such as water. Dibenzoyl-L-tartaric acid has been successfully used in aqueous systems for chiral resolution. For instance, the resolution of racemic ofloxacin was achieved by forming diastereomeric cocrystal pairs in an aqueous phase. acs.org This method not only eliminates the need for organic solvents but can also lead to high enantiomeric excess (up to 82.3% ee). acs.org The formation of the cocrystals is driven by hydrogen bonding between the resolving agent and the target molecule. acs.org Such aqueous-based resolution processes represent a significant step forward in making chiral separations more sustainable.

The economic feasibility and environmental footprint of large-scale chiral resolutions heavily depend on the ability to recover and reuse the expensive resolving agent. guidechem.com Efficient recycling strategies for dibenzoyl-L-tartaric acid are well-established.

After the separation of the diastereomeric salt, the mother liquor contains the other enantiomer and the excess resolving agent. The resolving agent can also be recovered from the isolated diastereomeric salt after the desired enantiomer has been liberated. google.com A common industrial recovery process involves:

Neutralizing the tartaric acid derivative with a base (e.g., an alkali hydroxide) in an aqueous solution. google.com

Extracting the liberated chiral amine into an organic solvent.

Re-acidifying the remaining aqueous layer with a mineral acid, causing the dibenzoyl-L-tartaric acid to precipitate. google.comepo.org

Isolating the precipitated resolving agent by filtration for reuse. epo.org

This process allows for high recovery rates (e.g., 96-98%) of the resolving agent, which can then be recycled back into the resolution step with no loss of optical or chemical purity. epo.org Similarly, solvents used during synthesis, such as toluene, can also be recovered and reused, further reducing waste and production costs. google.comgoogle.com The integration of these recycling loops is a cornerstone of sustainable industrial chemistry.

Future Directions and Emerging Research Avenues in Dibenzoyl L Tartaric Acid Chemistry

Design and Synthesis of Advanced Dibenzoyl-L-tartaric Acid Analogues with Enhanced Chiral Selectivity

The efficacy of a chiral resolving agent is fundamentally linked to its ability to form diastereomeric salts with significant differences in solubility. The molecular architecture of Dibenzoyl-L-tartaric acid offers a versatile scaffold for structural modifications aimed at amplifying these differences. The primary focus of current research is the synthesis of analogues with tailored electronic and steric properties to achieve superior chiral recognition and, consequently, enhanced selectivity.

Key strategies involve the modification of the benzoyl rings. By introducing electron-donating or electron-withdrawing substituents at various positions (ortho, meta, para), chemists can fine-tune the non-covalent interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—that govern the formation and stability of the diastereomeric salt crystals. For instance, the synthesis of derivatives like (-)-di-p-anisoyl-L-tartaric acid, which incorporates methoxy (B1213986) groups, has been shown to be effective in the resolution of compounds like Praziquantel (B144689) amine, where the parent dibenzoyl derivative was less efficient. semanticscholar.org

These modifications allow for the creation of a library of resolving agents, enabling a more empirical and effective screening process for the resolution of novel racemic compounds. The goal is to develop a "toolkit" of tartaric acid-based resolving agents where each analogue is optimized for a specific class of chiral molecules.

Table 1: Comparison of Dibenzoyl-L-tartaric Acid Analogues in Chiral Resolution

Resolving AgentRacemic CompoundKey Finding
(-)-Dibenzoyl-L-tartaric acidPraziquantel amineAllowed for the isolation of (R)-Praziquantel amine in 33% yield and 97% enantiomeric excess (ee) after one recrystallization. semanticscholar.org
(-)-Di-p-anisoyl-L-tartaric acidPraziquantel amineOffered an alternative resolving agent, demonstrating the principle of analogue screening for process optimization. semanticscholar.org
L-(+)-Tartaric acid & Benzoyl chlorideN/A (Synthesis)The starting materials can be heated to produce the anhydride (B1165640) intermediate for Dibenzoyl-L-tartaric acid. semanticscholar.org

Exploration of Novel Asymmetric Reactions and Catalytic Systems Beyond Current Applications

While renowned for its role in diastereomeric salt formation, the inherent chirality and functional groups of Dibenzoyl-L-tartaric acid make it a promising candidate for use in asymmetric catalysis. Research is expanding to incorporate this molecule and its derivatives as chiral ligands or catalysts in a variety of stereoselective transformations, moving beyond its classical application.

One innovative area is its use in dynamic chiral salt formation coupled with other chemical processes. For example, recent developments have seen Dibenzoyl-L-tartaric acid used in asymmetric photoreactions to achieve the deracemization of certain compounds. chemicalbook.com In this process, a crystalline salt formed with the resolving agent undergoes a photochemical reaction, leading to an enantiomerically pure product in high yield. chemicalbook.com This demonstrates how the molecule can be used to control stereochemistry in reactions, not just in separations.

Furthermore, the broader field of asymmetric synthesis is constantly developing new reactions, such as enantioselective cyclopropanations, Mannich reactions, and Michael additions. mdpi.com A significant future direction lies in designing catalytic systems where derivatives of Dibenzoyl-L-tartaric acid act as chiral ligands for metal catalysts or as organocatalysts themselves, inducing stereoselectivity in these advanced chemical transformations.

Development of In-situ Monitoring and Process Control Technologies for Chiral Resolution

The crystallization of diastereomeric salts is a complex process influenced by multiple variables, including supersaturation, temperature, solvent, and impurities. Traditionally, the optimization of chiral resolutions has been a labor-intensive, trial-and-error process. The development of Process Analytical Technology (PAT), particularly in-situ monitoring techniques, offers a path toward more controlled, efficient, and reproducible resolutions.

Future research will focus on implementing real-time monitoring to understand and control the crystallization process. Techniques such as time-resolved in-situ X-ray diffraction (XRD) and Raman spectroscopy can provide continuous information on the solid phase, including crystal form and diastereomeric purity, directly within the crystallizer. nih.gov This data allows for a deep mechanistic understanding of the resolution process, identifying critical process parameters and enabling real-time adjustments to maintain optimal conditions.

By combining these in-situ measurements with kinetic models, it becomes possible to design and implement advanced process control strategies. This leads to higher yields, improved enantiomeric purity, and more consistent outcomes, transforming chiral resolution from an art into a precise science. nih.gov

Application of Artificial Intelligence and Machine Learning in Optimizing Dibenzoyl-L-tartaric Acid-Mediated Chiral Separations

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chiral separations. These technologies can analyze vast and complex datasets to identify patterns and correlations that are not apparent to human researchers, thereby accelerating the optimization of resolution processes involving Dibenzoyl-L-tartaric acid.

One key application is the development of predictive models. By training ML algorithms on historical data from previous resolution experiments (including the structure of the racemic compound, the resolving agent used, solvent, temperature, and outcomes), it is possible to create models that can predict the optimal conditions for resolving a new target molecule. This data-driven approach significantly reduces the need for extensive experimental screening, saving time and resources.

Furthermore, AI can be integrated with automated laboratory systems to create high-throughput screening platforms. An algorithm could design an array of experiments, which are then performed by a robot. The results are fed back to the AI, which learns from the data and designs the next set of experiments, iteratively and rapidly converging on the optimal resolution protocol. This synergy between AI and automation represents a paradigm shift in the development of chiral separations.

Q & A

Q. What are the primary applications of dibenzoyl-L-tartaric acid in chiral resolution?

Dibenzoyl-L-tartaric acid is widely used to resolve racemic mixtures of amines via diastereomeric salt formation. The method involves dissolving the racemic amine in a polar solvent (e.g., ethanol) and adding stoichiometric equivalents of dibenzoyl-L-tartaric acid to selectively precipitate the desired enantiomer. The process relies on differences in solubility between the diastereomeric salts, which can be optimized by adjusting solvent polarity and temperature . For example, enantiomeric excess (ee) >95% has been achieved using 0.25 equivalents of the acid in isopropanol .

Q. How is dibenzoyl-L-tartaric acid characterized for purity and structural integrity in research settings?

Researchers employ:

  • Melting Point Analysis : Pure dibenzoyl-L-tartaric acid monohydrate melts at 88–90°C, while the anhydrous form melts at 174°C .
  • Optical Rotation : Specific rotation values (e.g., −110° ± 3° for the monohydrate in ethanol at c = 5%) confirm enantiomeric identity .
  • NMR and IR Spectroscopy : Peaks corresponding to benzoyl groups (δ 7.4–8.0 ppm in 1^1H NMR) and hydroxyl stretches (broad ~3000 cm1^{-1} in IR) validate structure .

Q. What solvent systems are optimal for recrystallizing dibenzoyl-L-tartaric acid salts?

Isopropanol and ethanol are preferred due to their moderate polarity, which facilitates selective crystallization of diastereomeric salts. For example, hot isopropanol (80°C) is used to dissolve impurities, followed by cooling to 10°C to precipitate high-purity enantiomers .

Advanced Research Questions

Q. How can researchers address low enantiomeric excess (ee) in dibenzoyl-L-tartaric acid-mediated resolutions?

Low ee often stems from incomplete precipitation or solvate formation. Mitigation strategies include:

  • Solvent Optimization : Mixing ethanol with acetone (3:1 v/v) enhances solubility differences between diastereomers .
  • Stoichiometric Tuning : Using 0.23–0.27 equivalents of the acid minimizes excess reagent interference .
  • Temperature Gradients : Gradual cooling (e.g., 80°C → 25°C → 10°C) improves crystal purity .

Q. What analytical methods resolve discrepancies in diastereomeric salt composition?

Discrepancies may arise from:

  • Hydrate vs. Anhydrous Forms : Thermogravimetric analysis (TGA) distinguishes monohydrate (weight loss ~4.8% at 100°C) from anhydrous forms .
  • HPLC with Chiral Columns : C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) separate unresolved enantiomers post-hydrolysis .

Q. How is dibenzoyl-L-tartaric acid integrated into asymmetric synthesis workflows?

In total synthesis (e.g., lysergic acid), the acid resolves intermediates like Uhle’s ketone derivatives. Key steps:

  • Salt Formation : Treating racemic intermediates with dibenzoyl-L-tartaric acid in ethanol isolates the (R,R)-enantiomer as a crystalline salt .
  • Acid Hydrolysis : Regeneration of the free base via treatment with NaOH ensures compatibility with downstream reactions .

Methodological Considerations

Q. What protocols ensure reproducibility in dibenzoyl-L-tartaric acid-based resolutions?

  • Standardized Equivalents : Use 0.25 equivalents of the acid to avoid under- or over-salt formation .
  • Stoichiometric Validation : Monitor reaction progress via pH titration (target pH 4–5 for amine protonation) .
  • Crystallization Monitoring : Polarized light microscopy identifies polymorphic impurities during crystal growth .

Q. How do researchers handle solubility challenges in non-polar solvents?

Co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5–10% v/v) enhance solubility without disrupting enantioselectivity. For example, DMF improves dissolution of bulky aromatic amines in ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.